molecular formula C15H19N3OS2 B5705162 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

Cat. No. B5705162
M. Wt: 321.5 g/mol
InChI Key: IXWSUEIPESRAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide, also known as EtPTA, is a chemical compound that has gained attention due to its potential applications in scientific research. It is a thiol-reactive compound that can modify cysteine residues in proteins, making it useful in studying protein function and interactions.

Scientific Research Applications

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been used in various scientific research applications, including the study of protein structure and function, protein-protein interactions, and the development of biosensors. It can modify cysteine residues in proteins, which can lead to changes in protein conformation and function. This makes it useful in studying the role of cysteine residues in protein structure and function, as well as in identifying cysteine residues involved in protein-protein interactions.

Mechanism of Action

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the compound and the cysteine residue. This can lead to changes in protein conformation and function, as well as alterations in protein-protein interactions.
Biochemical and Physiological Effects:
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been shown to modify cysteine residues in a wide range of proteins, including enzymes, receptors, and transcription factors. This can lead to changes in protein function, which can have downstream effects on cellular processes. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has also been shown to have potential applications in the development of biosensors for the detection of cysteine-containing proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide in scientific research is its ability to selectively modify cysteine residues in proteins. This can allow for the study of specific cysteine residues involved in protein function and interactions. However, one limitation of using N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide is that it can potentially modify other thiol-containing molecules in the cell, leading to non-specific effects.

Future Directions

There are several future directions for the use of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide in scientific research. One potential application is in the study of redox signaling pathways, which involve the modification of cysteine residues in proteins. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide could be used to selectively modify cysteine residues involved in redox signaling, allowing for a better understanding of these pathways. Another potential application is in the development of biosensors for the detection of cysteine-containing proteins in biological samples. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide could be used as a labeling agent for these proteins, allowing for their detection in a sensitive and specific manner. Overall, the potential applications of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide in scientific research are vast and exciting, and further studies are needed to fully explore its capabilities.

Synthesis Methods

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide can be synthesized through a multi-step process involving the reaction of 2-chloroacetamide with thioanisole, followed by reaction with ethyl propyl hydrazinecarboxylate and finally, reaction with thiosemicarbazide. The final product is obtained through recrystallization from ethanol.

properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-3-11(4-2)14-17-18-15(21-14)16-13(19)10-20-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWSUEIPESRAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

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